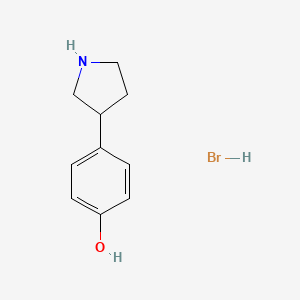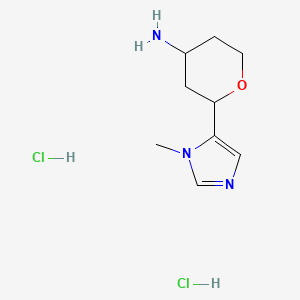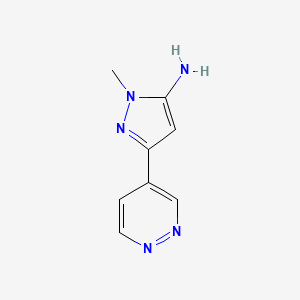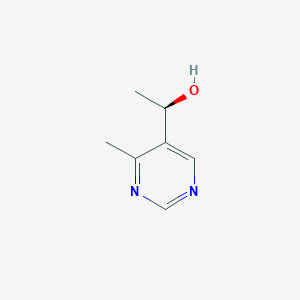
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol
Descripción general
Descripción
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol, also known as 4-methylpyrimidine-5-ol (MPy), is a compound that has been studied in recent years due to its potential applications in the fields of synthetic chemistry and drug development. MPy is an important building block for the synthesis of a wide range of molecules, including pharmaceuticals and other biologically active compounds. In addition, MPy has been found to have a variety of biochemical and physiological effects that make it a promising target for therapeutic applications.
Aplicaciones Científicas De Investigación
Electrooptic Film Fabrication
Facchetti et al. (2006) explored new dibranched, heterocyclic "push-pull" chromophores for covalent self-assembly, aiming to enhance thin-film microstructure and nonlinear optical response. The study underscores the chromophore molecular architecture and film growth method's importance on film properties, contributing to advancements in electrooptic film technologies (Facchetti et al., 2006).
Polymerization Processes
Wang et al. (2000) synthesized 5-(2-methylthio-4-methylpyrimidin-5-yl)penta-2,4-diyn-1-ol, leading to polymers through solid-state polymerization. This process is facilitated by heat, light, or γ-radiation, demonstrating the compound's utility in creating materials with specific optical properties (Wang et al., 2000).
Drug Metabolism and Synthesis
Adusumalli et al. (2019) characterized the biotransformation of PF-5190457, a novel ghrelin receptor inverse agonist, revealing insights into the metabolism of new drug entities. This study emphasizes the role of molybdenum-containing enzymes in drug metabolism, providing crucial information for clinical development (Adusumalli et al., 2019).
Synthesis of Complex Molecules
Pouy et al. (2012) reported on the Cu(I) complexes supported by N-heterocyclic carbene ligands catalyzing intramolecular hydroalkoxylation and hydroamination of alkynes. This synthesis route highlights the compound's role in creating complex molecules, contributing to the development of novel chemical syntheses (Pouy et al., 2012).
Propiedades
IUPAC Name |
(1R)-1-(4-methylpyrimidin-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-7(6(2)10)3-8-4-9-5/h3-4,6,10H,1-2H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWJOHVKWIFYHJ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=NC=C1[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1433951.png)
![(6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol](/img/structure/B1433952.png)
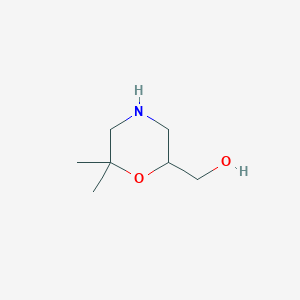
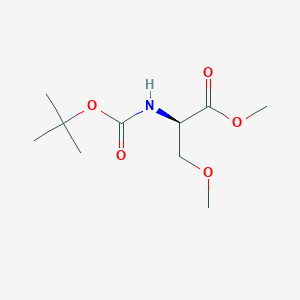
![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1433959.png)
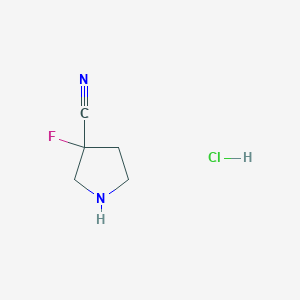
![Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1433962.png)
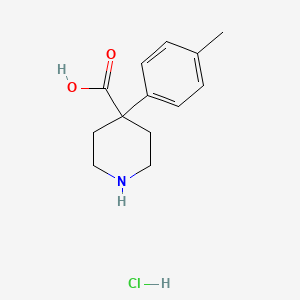
![4-[(3-Chlorophenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433966.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1433968.png)
